molecular formula C8H5BrN4 B13552234 3-(4-Bromophenyl)-1,2,4,5-tetrazine

3-(4-Bromophenyl)-1,2,4,5-tetrazine

Cat. No.: B13552234
M. Wt: 237.06 g/mol
InChI Key: MFLXHPDTBBNRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1,2,4,5-tetrazine (CAS 56107-99-4) is a high-value aromatic tetrazine building block extensively used in synthetic and bioorthogonal chemistry. Its molecular formula is C 8 H 5 BrN 4 with a molecular weight of 237.06 g/mol . The compound features a bromine substituent on its phenyl ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions. This makes it a critical precursor for synthesizing more complex, unsymmetrical tetrazine derivatives . This reagent is particularly valuable for creating tool molecules used in bioorthogonal labeling applications. The tetrazine core undergoes rapid inverse-electron demand Diels-Alder (IEDDA) reactions with strained dienophiles, a cornerstone technique in chemical biology for studying biological processes in live cells . Researchers have specifically employed this compound in pioneering cross-coupling methodologies, such as optimized Buchwald-Hartwig amination, to access functionalized tetrazines with improved efficiency and broader functional group compatibility . The product requires storage in a dark place, sealed in a dry environment at room temperature . WARNING: This product is for Research Use Only (RUO). It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C8H5BrN4/c9-7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H

InChI Key

MFLXHPDTBBNRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)Br

Origin of Product

United States

Overview of 1,2,4,5 Tetrazine Chemistry and Derivatives

1,2,4,5-tetrazines, also known as s-tetrazines, are six-membered aromatic rings containing four nitrogen atoms. wikipedia.org This high nitrogen content makes them electron-deficient and highly reactive, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.net This reactivity is a cornerstone of their utility in various chemical applications.

The parent compound, 1,2,4,5-tetrazine (B1199680), is a red solid with the molecular formula C₂H₂N₄. wikipedia.org However, it is the substituted derivatives that have been the focus of extensive research. The properties and reactivity of the tetrazine ring can be finely tuned by the nature of the substituents at the 3 and 6 positions. These derivatives have found applications in diverse areas such as:

Bioorthogonal Chemistry: Tetrazines are widely used for labeling biomolecules due to their rapid and specific reactions with strained alkenes and alkynes. acs.orgrsc.orgnih.gov

Materials Science: Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of energetic materials. mdpi.comrsc.org

Coordination Chemistry: Tetrazines can act as ligands, forming complexes with metals that exhibit interesting electronic and magnetic properties. researchgate.net

The synthesis of 1,2,4,5-tetrazine derivatives has been a subject of continuous development, with various methods established to introduce a wide range of functional groups onto the tetrazine core. bohrium.com

Significance of Aryl Substituted 1,2,4,5 Tetrazines in Contemporary Organic Chemistry

Aryl-substituted 1,2,4,5-tetrazines represent a significant subclass of tetrazine derivatives, offering a valuable platform for a multitude of applications in modern organic chemistry. The introduction of an aryl group at the 3 and/or 6 position of the tetrazine ring imparts several advantageous characteristics.

The electronic properties of the aryl substituent can modulate the reactivity of the tetrazine core. Electron-withdrawing groups on the aryl ring enhance the tetrazine's reactivity in IEDDA reactions, while electron-donating groups can tune its photophysical properties. nih.gov This tunability is crucial for designing bespoke molecules for specific applications.

Furthermore, the aryl substituent provides a handle for further functionalization through well-established cross-coupling reactions, allowing for the construction of more complex molecular architectures. This has been instrumental in developing novel materials and probes. For instance, aryl-substituted tetrazines have been extensively used in the development of fluorescent probes and in the synthesis of polymers with unique electronic properties. rsc.org

Contextualizing 3 4 Bromophenyl 1,2,4,5 Tetrazine Within Tetrazine Research

3-(4-Bromophenyl)-1,2,4,5-tetrazine (B6274945) is a specific aryl-substituted tetrazine that holds a strategic position in research. The key feature of this compound is the presence of a bromine atom on the phenyl ring. This bromine atom serves as a versatile functional handle, enabling a wide array of subsequent chemical transformations.

Synthesis and Reactivity:

The synthesis of 3-aryl-1,2,4,5-tetrazines can be achieved through various synthetic routes. One common method involves the reaction of an appropriate carbonitrile with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is then oxidized to the corresponding tetrazine. nih.gov In the case of this compound, 4-bromobenzonitrile (B114466) would be a key starting material.

The bromine atom in this compound can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of a diverse range of substituents at the para-position of the phenyl ring, leading to the creation of novel tetrazine derivatives with tailored properties.

Applications in Research:

The ability to functionalize this compound post-synthesis makes it a valuable building block in several research areas:

Development of Bioorthogonal Probes: The tetrazine core can be used for bioorthogonal ligation, while the bromophenyl group can be modified to introduce reporter molecules, such as fluorophores or affinity tags.

Materials Chemistry: The compound can be used as a monomer in polymerization reactions to create novel polymers with specific electronic or optical properties.

Medicinal Chemistry: The scaffold can be elaborated to synthesize libraries of compounds for screening against various biological targets.

Below is a table summarizing some key properties of related compounds:

Compound NameMolecular FormulaKey Features
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochlorideC₉H₁₀N₅Contains a primary amine for conjugation. nih.gov
4-(1,2,4,5-Tetrazin-3-yl)benzoic acidC₉H₆N₄O₂Features a carboxylic acid for amide coupling. nih.gov
3-Bromo-1,2,4,5-tetrazine (B6174517)C₂HBrN₄A simple, reactive tetrazine for substitution reactions. uzh.chnih.gov

Academic Research Trajectories and Future Prospects for the Compound

General Approaches to 1,2,4,5-Tetrazine (B1199680) Core Synthesis

The foundational 1,2,4,5-tetrazine ring is typically assembled through cyclization reactions involving hydrazine (B178648) as a key nitrogen source. These methods generally produce a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. mdpi.com

Pinner Synthesis and its Modern Adaptations

The classical Pinner synthesis, first reported by Adolf Pinner, is a cornerstone for creating 3,6-disubstituted 1,2,4,5-tetrazines. nih.gov The process begins with the reaction of an imidoester with hydrazine to form an amidrazone. This intermediate then undergoes cyclization, typically in the presence of excess hydrazine, to yield a 1,2-dihydro-1,2,4,5-tetrazine, which is then oxidized to the final tetrazine product. mdpi.com

Modern adaptations, often termed "Pinner-like" reactions, have enhanced the utility and scope of this method. nih.gov A significant advancement is the direct one-pot synthesis from nitriles and hydrazine. nih.govnih.gov These reactions have been further refined through catalysis:

Metal Catalysis : Lewis acids such as nickel(II) and zinc(II) salts have been shown to catalyze the formation of 1,2,4,5-tetrazines from a wide array of nitriles, including previously unreactive aliphatic nitriles, and hydrazine. nih.gov The metal catalyst is thought to activate the nitrile group, facilitating nucleophilic attack by hydrazine. nih.gov

Thiol Catalysis : Thiol-containing reagents can also facilitate tetrazine formation from nitriles and hydrazine hydrate (B1144303). The proposed mechanism involves the thiol acting as a nucleophilic catalyst, activating the nitrile by forming a reactive thioimidate ester intermediate. researchgate.net

These adaptations have made the synthesis of both symmetric and unsymmetric tetrazines more efficient and applicable to a broader range of substrates. nih.gov

Strategies Involving Guanidine (B92328) Derivatives

Guanidine derivatives serve as valuable precursors for constructing the tetrazine scaffold. A prominent method involves the reaction of guanidine hydrochloride with hydrazine, which produces 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. mdpi.com This intermediate is a versatile building block for the tetrazine ring.

In a subsequent step, this triaminoguanidine derivative is reacted with a 1,3-dicarbonyl compound, such as penta-2,4-dione. This condensation reaction forms a 3,6-disubstituted 1,4-dihydro-1,2,4,5-tetrazine. The final aromatic 1,2,4,5-tetrazine is obtained through oxidation of this dihydro intermediate, commonly using sodium nitrite (B80452) in an acidic medium like acetic acid. mdpi.comresearchgate.net This multi-step procedure provides access to valuable tetrazine precursors that can be further functionalized. mdpi.com

Table 1: Synthesis of 1,2,4,5-Tetrazine Precursors from Guanidine Hydrochloride
Starting MaterialReagent 1IntermediateReagent 2Reagent 3Product TypeRef
Guanidine hydrochlorideHydrazine1,2,3-Triaminoguanidine hydrochloridePenta-2,4-dioneSodium nitrite/Acetic acidSymmetrically substituted 1,2,4,5-tetrazine mdpi.com

Methods Utilizing Thiocarbohydrazide (B147625)

Thiocarbohydrazide is another key synthon for 1,2,4,5-tetrazine synthesis. One effective method involves the reaction of thiocarbohydrazide with orthoesters. This approach can directly yield 3-substituted-1,2,4,5-tetrazines, advantageously avoiding a separate oxidation step. mdpi.com

Alternatively, thiocarbohydrazide can be used to synthesize 3,6-disubstituted tetrazines. For instance, its reaction with bis(carboxymethyl) trithiocarbonate (B1256668) in the presence of a base leads to the formation of 1,2,4,5-tetrazine-3,6-dithione. This dithione can then be alkylated, for example with methyl iodide, and subsequently oxidized with an agent like iron(III) chloride to produce 3,6-bis(methylthio)-1,2,4,5-tetrazine. mdpi.comacs.org Another variation involves the initial reaction of thiocarbohydrazide with an aldehyde, followed by oxidation of the resulting tetrahydrotetrazine intermediate to the corresponding 1,2,4,5-tetrazine-3-thione.

Table 2: Synthetic Routes to 1,2,4,5-Tetrazines from Thiocarbohydrazide
Reactant 1Reactant 2ConditionsProduct TypeRef
ThiocarbohydrazideTriethyl orthoestersTriethylamine3-(Dodecylthio)-1,2,4,5-tetrazine derivatives mdpi.com
ThiocarbohydrazideBis(carboxymethyl) trithiocarbonate1. NaOH 2. Methyl iodide 3. FeCl3/Ethanol3,6-Bis(methylthio)-1,2,4,5-tetrazine mdpi.com
ThiocarbohydrazideSubstituted Benzaldehyde1. Condensation 2. H2O2 (Oxidation)6-Aryl-1,2,4,5-tetrazine-3-thione

S-Induced One-Pot Synthesis for Aryl-Tetrazines

A notable one-pot method for preparing unsymmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines involves the use of elemental sulfur as a promoter. rsc.org In this S-induced synthesis, a mixture of two different aromatic nitriles is heated with hydrazine hydrate in the presence of sulfur. rsc.org This method is particularly effective for creating tetrazines with different aryl groups at the 3 and 6 positions. The reaction proceeds under thermal conditions and has been successfully used to prepare a variety of unprecedented unsymmetrically substituted tetrazines. rsc.org

Specific Synthetic Pathways to this compound

The synthesis of monosubstituted aryl-tetrazines like this compound often requires a multi-step approach, building upon the foundational chemistries of the tetrazine core.

Multi-step Protocols for Monosubstituted Bromo-Tetrazines

A reliable pathway to synthesize this compound involves the preparation of a key intermediate, 3-bromo-1,2,4,5-tetrazine (B6174517), followed by a cross-coupling reaction.

Step 1: Synthesis of 3-Bromo-1,2,4,5-tetrazine

A seven-step protocol has been established for the gram-scale synthesis of 3-bromo-1,2,4,5-tetrazine starting from commercially available materials. uzh.chresearchgate.net This procedure provides a valuable and reactive building block for further functionalization. uzh.chnih.gov While the full seven steps are detailed in the literature, the core transformation involves the synthesis of 3-hydrazinyl-s-tetrazine, which is then brominated to yield the target 3-bromo-s-tetrazine. nih.gov

Step 2: Palladium-Catalyzed Cross-Coupling

With 3-bromo-1,2,4,5-tetrazine in hand, the 4-bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction. Specifically, a Suzuki coupling reaction between 3-bromo-1,2,4,5-tetrazine and (4-bromophenyl)boronic acid can be employed. This type of Pd-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and has been reported for the arylation of 3-bromo-1,2,4,5-tetrazine with various boronic acids. nih.gov This final step directly yields the target compound, this compound.

This two-stage approach, involving the synthesis of a halogenated tetrazine intermediate followed by a cross-coupling reaction, is a versatile strategy for accessing a wide range of 3-aryl-1,2,4,5-tetrazines.

Metal-Free Approaches for Halogenated 1,2,4,5-Tetrazines

While metal-catalyzed syntheses have been developed, metal-free approaches are often preferred to avoid potential contamination of the final products, which is particularly crucial for biological applications. nih.govnih.gov

One of the foundational metal-free methods for synthesizing 1,2,4,5-tetrazines is the Pinner reaction . researchgate.net This classical approach involves the condensation of nitriles with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. nih.gov For unsymmetrical tetrazines, this method can lead to a mixture of products, complicating purification. chemrxiv.org

More recent metal-free strategies have been developed to overcome the limitations of the Pinner synthesis, particularly for creating unsymmetrically substituted tetrazines. One notable approach utilizes sulfur and dichloromethane (B109758) (DCM), where DCM acts as a carbon source for the tetrazine ring. nih.gov Another efficient, organocatalytic method for producing unsymmetrical tetrazines involves the reversible reaction between nitriles and a thiol activator, such as 3-mercaptopropionic acid. This process forms a thioimidate ester in situ, which then reacts with hydrazine. acs.org

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of a pre-formed tetrazine ring, especially a halogenated one, is a versatile strategy for introducing a wide range of functional groups. The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to various transformations.

Buchwald-Hartwig Cross-Coupling for C-C Bond Formation

While the Buchwald-Hartwig cross-coupling is a powerful tool for forming carbon-heteroatom bonds, its application to tetrazines has primarily focused on C-N bond formation . Researchers have successfully used this reaction to functionalize chlorotetrazines and this compound with various electron-rich aromatic secondary amines, such as carbazole, phenoxazine, and phenothiazine, to create donor-acceptor molecules. acs.orgresearchgate.net The reaction conditions for the Buchwald-Hartwig coupling on tetrazine substrates have been systematically optimized, leading to good to high yields (61–72%). acs.orgnih.gov

For the formation of C-C bonds , other palladium-catalyzed cross-coupling reactions are more commonly employed. The Suzuki coupling , which pairs an organoboron species with an organohalide, is widely used to synthesize biaryls and styrenes. wikipedia.orglibretexts.orgharvard.edu This reaction has been successfully applied to halogenated pyrimidines and is a viable method for functionalizing brominated tetrazines. mdpi.com

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another key reaction for C-C bond formation. wikipedia.orgorganic-chemistry.org It has been effectively used with 3-bromo-6-methyl-1,2,4,5-tetrazine and 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920) to couple them with various terminal alkynes under mild conditions. chemrxiv.orgrsc.org This demonstrates the utility of cross-coupling reactions in expanding the structural diversity of tetrazine derivatives.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Tetrazines

Reaction Name Bond Formed Halogenated Substrate Example Coupling Partner Key Features
Buchwald-Hartwig C-N This compound Secondary Amines Forms donor-acceptor systems; optimized conditions provide high yields. acs.orgnih.gov
Suzuki Coupling C-C Aryl/Vinyl Halide Tetrazines Organoboronic Acids Synthesizes biaryl or vinyl-substituted tetrazines. wikipedia.orgresearchgate.net
Sonogashira Coupling C-C 3-Bromo-6-phenyl-1,2,4,5-tetrazine Terminal Alkynes Creates alkynyl-substituted tetrazines under mild conditions. chemrxiv.orgrsc.org

Nucleophilic Aromatic Substitutions with Heteroatoms

The high electrophilicity of the 1,2,4,5-tetrazine core, particularly when substituted with good leaving groups like halogens, facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of various heteroatom nucleophiles.

3-Bromo-1,2,4,5-tetrazine readily undergoes SNAr with different heteroatoms under mild conditions. nih.gov Similarly, 3,6-dichloro-1,2,4,5-tetrazine (B31795) is a common starting material for creating symmetrically and asymmetrically substituted derivatives via SNAr. researchgate.net The reaction of 3,6-dichloro-1,2,4,5-tetrazine with biothiols like cysteine and glutathione (B108866) has been studied, demonstrating that substitution occurs readily. researchgate.net Phenols and thiols have been shown to be effective nucleophiles, yielding disubstituted tetrazines at room temperature. researchgate.net This reactivity has been harnessed in dynamic covalent chemistry, where the substitution with phenols and alkyl thiols is reversible. researchgate.netnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Tetrazines

Halogenated Tetrazine Nucleophile Type Example Nucleophile Resulting Functionality Reference
3,6-Dichloro-1,2,4,5-tetrazine Thiol Glutathione, Cysteine Thioether researchgate.net
3,6-Dichloro-1,2,4,5-tetrazine Phenol p-Cresol Aryl Ether researchgate.net
3-Bromo-1,2,4,5-tetrazine Amine Protein Lysine Residues Amine nih.gov
3-Bromo-1,2,4,5-tetrazine Various Heteroatoms N, O, S Nucleophiles Various nih.gov

Halogenation Reactions on the Tetrazine Ring

Direct halogenation of a pre-existing tetrazine ring is less common than incorporating halogens via precursors during the ring synthesis. The synthesis of compounds like 3,6-dichloro-1,2,4,5-tetrazine typically starts from precursors that already contain the necessary components for the final halogenated ring system. researchgate.net For example, the condensation of imidoyl chlorides with hydrazine is a method that can lead to halogenated tetrazine derivatives. researchgate.net

The synthesis of 3,6-dihalo-1,2,4,5-tetrazines is crucial as these compounds are key intermediates for further functionalization through the nucleophilic aromatic substitution and cross-coupling reactions described above.

Considerations for Scalability and Synthetic Efficiency

The broader application of tetrazines in fields like materials science and chemical biology necessitates synthetic routes that are not only high-yielding but also scalable, cost-effective, and safe. nih.govuniversityofcalifornia.edu Traditional methods often suffer from low yields (<20%), the need for multiple purification steps, and the use of hazardous reagents like anhydrous hydrazine at high temperatures. nih.govchemrxiv.org

The move towards solid-phase synthesis represents a major advancement in efficiency, overcoming issues like the difficult separation of symmetrical and unsymmetrical products in solution-phase reactions. acs.org Additionally, optimizing reaction parameters such as catalyst choice, temperature, and precursor amounts has been shown to significantly increase radiochemical yields for producing 18F-labeled tetrazines for PET imaging, highlighting the importance of process optimization. nih.govmdpi.com Safety is also a major consideration; for example, the use of anhydrous hydrazine is a concern in some regions due to safety issues, prompting the development of alternative methods. nih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The 1,2,4,5-tetrazine ring is an electron-poor diene, a characteristic that makes it an exceptional partner in IEDDA reactions. This type of cycloaddition is a powerful tool in chemical biology and materials science due to its rapid kinetics and high selectivity. The presence of a 4-bromophenyl substituent on the tetrazine ring further modulates its reactivity.

Mechanistic Insights into IEDDA Cycloadditions

The IEDDA reaction is a type of [4+2] cycloaddition where the electronic demands are reversed compared to a standard Diels-Alder reaction. In this case, the reaction occurs between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (the tetrazine) and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. nih.gov The reaction proceeds through a concerted mechanism, forming a bicyclic intermediate which then rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen gas (N₂), resulting in the formation of a dihydropyridazine (B8628806) product. This dihydropyridazine can then be oxidized to the corresponding pyridazine (B1198779). nih.gov

The rate of the IEDDA reaction is highly dependent on the energy gap between the tetrazine's LUMO and the dienophile's HOMO. A smaller energy gap leads to a faster reaction. Therefore, tetrazines with electron-withdrawing substituents, which lower the LUMO energy, are more reactive. rsc.org

Reactivity with Strained Dienophiles (e.g., trans-cyclooctenes)

The reactivity of this compound is significantly enhanced when reacted with strained dienophiles, such as trans-cyclooctenes (TCO). The ring strain in these dienophiles raises the energy of their HOMO, thereby reducing the LUMO-HOMO energy gap with the tetrazine and dramatically accelerating the reaction rate. rsc.orgresearchgate.net This high reactivity has made the tetrazine-TCO ligation one of the fastest bioorthogonal reactions known. nih.govresearchgate.net

Computational studies have been employed to design even more reactive dienophiles by increasing ring strain. For example, a cis-fused (E)-bicyclo[6.1.0]non-4-ene, which forces the trans-cyclooctene (B1233481) ring into a highly strained 'half-chair' conformation, was shown to be significantly more reactive than the parent trans-cyclooctene. nih.govunits.it

The reaction rates of various tetrazines with different dienophiles have been extensively studied. The table below provides representative second-order rate constants for the reaction of different tetrazines with trans-cyclooctene, illustrating the impact of both the tetrazine substituents and the dienophile structure on reactivity.

TetrazineDienophileRate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-diphenyl-s-tetrazinetrans-cyclooctene3,100MeOH
3,6-dipyridyl-s-tetrazinetrans-cyclooctene22,000MeOH
3,6-diphenyl-s-tetrazine(E)-bicyclo[6.1.0]non-4-ene160 times faster than with TCOMeOH
3,6-dipyridyl-s-tetrazine(E)-bicyclo[6.1.0]non-4-ene19 times faster than with TCOMeOH

This table presents data for closely related tetrazine compounds to illustrate the reactivity trends.

Reactions with Amidines and other Nucleophilic Partners

While IEDDA reactions with alkenes and alkynes are the most prominent, 1,2,4,5-tetrazines can also react with other nucleophilic partners. The reaction with amidines, for instance, leads to the formation of 1,3,5-triazines or pyrimidines. escholarship.orgresearchgate.net The proposed mechanism for the reaction with 1,2,3,5-tetrazines involves a nucleophilic attack of the amidine nitrogen onto the tetrazine ring, followed by a series of steps including cyclization and elimination of N₂ and NH₃. escholarship.org

Furthermore, 1,2,4,5-tetrazines can undergo nucleophilic substitution with S-nucleophiles. researchgate.net These reactions can sometimes be complicated by side redox reactions due to the high electrophilicity of the tetrazine ring. researchgate.net A novel and unexpected 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines has also been discovered, which is promoted by the hydrogen bonding of the solvent hexafluoroisopropanol (HFIP). nih.gov This reaction proceeds across the N1 and N4 positions of the tetrazine ring, in contrast to the typical C3/C6 cycloaddition of IEDDA reactions. nih.gov

Regioselectivity and Stereoselectivity in IEDDA Reactions

For asymmetrically substituted tetrazines like this compound, the regioselectivity of the IEDDA reaction is a crucial aspect. The electronic properties of the substituents on the tetrazine ring play a significant role in directing the regiochemical outcome of the cycloaddition. rsc.org In some cases, the coordination of a metal complex to the tetrazine ligand has been shown to boost not only the rate but also the regioselectivity of the IEDDA reaction. rsc.orgresearchgate.net

Unexpected regioselectivity has been observed in the IEDDA reactions of certain unsymmetrical 1,2,4,5-tetrazines, where the outcome was opposite to what was anticipated based on the electronic nature of the substituents. ucla.edunih.gov This highlights the complex interplay of electronic and steric factors in determining the reaction's regiochemistry.

In terms of stereoselectivity, IEDDA reactions with cyclic dienophiles like norbornenes have shown that exo-substituted dienophiles react significantly faster than their endo-substituted counterparts. nih.gov

Influence of Substituents on IEDDA Reaction Kinetics

The substituents on the 1,2,4,5-tetrazine ring have a profound impact on the kinetics of the IEDDA reaction. Electron-withdrawing groups (EWGs) on the tetrazine ring lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap with the dienophile and thus a faster reaction rate. rsc.orgnih.gov Conversely, electron-donating groups (EDGs) on the tetrazine increase the LUMO energy and slow down the reaction.

The 4-bromophenyl group on this compound is considered to be electron-withdrawing due to the inductive effect of the bromine atom. Therefore, this compound is expected to be more reactive in IEDDA reactions than, for example, 3-phenyl-1,2,4,5-tetrazine.

The following table demonstrates the effect of different substituents on the second-order rate constants of IEDDA reactions of various tetrazines with norbornene derivatives, providing a general trend for the electronic influence on reactivity.

Tetrazine SubstituentDienophileRelative Reactivity Trend
Electron-withdrawing (e.g., pyridyl)Strained alkeneFaster
Electron-neutral (e.g., phenyl)Strained alkeneModerate
Electron-donatingStrained alkeneSlower

This table provides a qualitative trend based on the principles of IEDDA reactions.

Other Significant Transformations

Beyond IEDDA reactions, this compound can participate in other important chemical transformations. The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). This has been demonstrated with derivatives like 3,6-dichloro-1,2,4,5-tetrazine, which can react with nucleophiles such as phenols and thiols. nih.gov Interestingly, this substitution has been shown to be reversible, opening up possibilities for dynamic covalent chemistry. nih.gov The bromine atom in this compound is a potential leaving group in such reactions, allowing for further functionalization of the tetrazine core.

Oxidation and Reduction Processes of the Tetrazine Ring

The 1,2,4,5-tetrazine ring is inherently electron-deficient, a characteristic that governs its electrochemical behavior. This deficiency allows the ring system to be both oxidized and reduced, making it electroactive. rsc.org The substituents on the tetrazine ring play a crucial role in modulating these redox properties. For this compound, the aryl group significantly influences the electronic nature of the heterocycle.

Generally, 1,2,4,5-tetrazines substituted with electron-withdrawing groups exhibit faster reaction kinetics in cycloaddition reactions, a trait linked to their increased electron-deficient character. harvard.eduacs.org The 4-bromophenyl group acts as an electron-withdrawing substituent through its inductive effect, which is expected to make the tetrazine ring easier to reduce. The reduction potentials are correlated with the electron-rich character of the substituent; more electron-donating groups lead to slower cycloadditions and more difficult reduction. rsc.orgharvard.edu

The reduction of the tetrazine ring can lead to the formation of anion radicals. rsc.org In a different context, the electron-deficient nature of the ring allows for reactions with strong nucleophiles. For instance, 3-aryl-1,2,4,5-tetrazines can undergo lithiation when treated with a strong base like lithium 2,2,6,6-tetramethylpiperidide. This process forms a lithio-1,2,4,5-tetrazine intermediate, which can then be trapped by various electrophiles, such as aldehydes or ketones, to yield functionalized tetrazines. researchgate.net This reaction essentially involves the reduction of a C-H bond to a C-Li bond, showcasing the ring's ability to stabilize negative charge.

Conversely, oxidation of the tetrazine ring leads to cation radicals. rsc.org However, for many substituted tetrazines, attempts to form stable polymers through electro-oxidation have been challenging due to side reactions or instability of the resulting radical cations. rsc.org

The specific redox potentials for this compound are not extensively documented, but the general principles of substituted tetrazines provide a strong framework for understanding its electrochemical behavior. The data in the table below, extrapolated from studies on related 3-aryl-1,2,4,5-tetrazines, illustrates the influence of substituents on reactivity.

Table 1: Reactivity of Substituted 3-Aryl-1,2,4,5-tetrazines

Substituent on Phenyl RingElectronic EffectExpected Effect on Reduction PotentialExpected Reactivity in iEDDA
-OCH₃ (electron-donating)DonatingMore Negative (Harder to Reduce)Slower
-H (neutral)NeutralBaselineBaseline
-Br (electron-withdrawing)WithdrawingMore Positive (Easier to Reduce)Faster

This table is generated based on general principles of tetrazine chemistry. rsc.orgharvard.eduacs.org

Participation in Complex Heterocycle Syntheses

One of the most significant applications of 1,2,4,5-tetrazines, including this compound, is their role as dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions. harvard.edugoogle.comchempedia.info This powerful cycloaddition reaction typically involves the tetrazine reacting with an electron-rich dienophile. The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂), leading to an irreversible transformation and the formation of a stable dihydropyridazine, which can subsequently aromatize to a pyridazine. google.com

The reactivity and regioselectivity of these reactions are highly dependent on the substituents of both the tetrazine and the dienophile. For an unsymmetrically substituted diene like this compound, the regioselectivity of the cycloaddition is a critical consideration. Studies on other unsymmetrical tetrazines have shown that the reaction can proceed with high regioselectivity, although the outcome can sometimes be counterintuitive to predictions based solely on frontier molecular orbital theory. nih.gov

Aryl-substituted tetrazines, such as the title compound, can react with a wide array of dienophiles to generate complex heterocyclic structures. For example, the Lewis acid-mediated iEDDA reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers provides a highly regiocontrolled route to functionalized pyridazines. uzh.chorganic-chemistry.org This method is compatible with both electron-withdrawing and electron-donating substituents on the aryl tetrazine. uzh.ch Other successful dienophiles include alkynes, enamines, enol ethers, and strained alkenes. nih.govrsc.orglumiprobe.com

Beyond simple pyridazines, tetrazines are precursors to more complex fused heterocyclic systems. For instance, 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments can undergo oxidative cyclization to form uzh.chnih.govnih.govtriazolo[1,5-b] acs.orguzh.chnih.govnih.govtetrazines. nih.gov While this specific reaction may not directly apply to this compound without prior functionalization, it highlights the versatility of the tetrazine core in the synthesis of diverse nitrogen-rich heterocycles.

Table 2: Examples of Heterocycle Synthesis from Aryl-1,2,4,5-Tetrazines via iEDDA Reactions

Tetrazine ReactantDienophileResulting Heterocycle CoreReference
3-Aryl-1,2,4,5-tetrazineSilyl Enol EtherSubstituted Pyridazine uzh.ch
3-Methylsulfinyl-1,2,4,5-tetrazineEnamineSubstituted Pyridazine nih.gov
3-Aryl-1,2,4,5-tetrazineAlkynyl SulfideTrisubstituted Pyridazine rsc.org
3,6-Disubstituted-1,2,4,5-tetrazineStrained Alkyne (e.g., cyclooctyne)Dihydropyridazine harvard.edunih.gov

Orthogonal Reactivity Patterns with Isomeric Tetrazines (e.g., 1,2,3,5-Tetrazines)

Orthogonal chemical reactions are those that can occur in the same vessel without interfering with one another. The concept of using isomeric structures to achieve such orthogonality is a sophisticated strategy in chemical synthesis and chemical biology. The 1,2,4,5-tetrazine and 1,2,3,5-tetrazine (B1252110) isomers exhibit distinct reactivity patterns that allow them to be used as an orthogonal reaction pair. nih.gov

The fundamental difference in their reactivity stems from their different electronic structures and available cycloaddition modes. While 1,2,4,5-tetrazines are renowned for their extremely rapid iEDDA reactions with strained dienophiles like cyclooctyne (B158145) (often termed tetrazine ligation), the isomeric 1,2,3,5-tetrazines show remarkably low reactivity towards these same partners. nih.gov Instead, 1,2,3,5-tetrazines display outstanding reactivity towards a different class of reactants: amidines. nih.gov This selective reactivity profile means that a 1,2,4,5-tetrazine can be used to react with a strained alkyne while a 1,2,3,5-tetrazine in the same mixture remains available to react specifically with an amidine at a later stage or concurrently. nih.gov

The cycloaddition of 1,2,3,5-tetrazines proceeds via an exclusive C4/N1 cycloaddition mode, which is distinct from the C3/C6 cycloaddition typical of 1,2,4,5-tetrazines. nih.gov This difference in mechanism contributes to their divergent reactivity.

Further illustrating the potential for orthogonality, sterically hindered 1,2,4,5-tetrazines have been shown to react chemoselectively with isonitriles even in the presence of strained alkenes and alkynes. nih.gov This allows for the potential of a three-component orthogonal labeling system where a standard 1,2,4,5-tetrazine reacts with a strained alkene, a sterically hindered 1,2,4,5-tetrazine reacts with an isonitrile, and a 1,2,3,5-tetrazine reacts with an amidine.

Table 3: Orthogonal Reactivity of Tetrazine Isomers

Tetrazine IsomerPreferred Reaction PartnerReaction TypeOrthogonal Partner
1,2,4,5-TetrazineStrained Alkenes/AlkynesiEDDA ([4+2] Cycloaddition)Amidine
1,2,3,5-TetrazineAmidines[4+2] CycloadditionStrained Alkenes/Alkynes
Sterically Hindered 1,2,4,5-TetrazineIsonitriles[4+1] CycloadditionStrained Alkenes/Alkynes

Data for this table was sourced from references nih.gov and nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13).

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the single proton on the tetrazine ring.

Aromatic Region: The 4-bromophenyl group is a para-substituted system. This substitution pattern typically results in a set of two doublets in the aromatic region of the spectrum, often appearing as a classic AA'BB' system. The protons ortho to the tetrazine ring would appear as one doublet, and the protons ortho to the bromine atom would appear as another doublet.

Tetrazine Proton: A distinct singlet corresponding to the C6-proton of the 1,2,4,5-tetrazine ring is expected. This signal typically appears at a downfield chemical shift, often above 10 ppm, due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. For a related compound, 4-(1,2,4,5-Tetrazin-3-yl)benzoic Acid, the tetrazine proton appears as a singlet at 10.66 ppm in DMSO-d₆.

Interactive Data Table: Expected ¹H NMR Signals

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Tetrazine C-H>10Singlet (s)
Aromatic C-H (ortho to Tetrazine)7.8 - 8.6Doublet (d)
Aromatic C-H (ortho to Bromine)7.6 - 7.9Doublet (d)

Carbon (¹³C) NMR Structural Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Tetrazine Carbons: The carbon atoms within the 1,2,4,5-tetrazine ring are highly deshielded and are expected to resonate at very low field, typically above 150 ppm. The signal for the substituted C3 atom would appear in this region, as would the signal for the proton-bearing C6 atom. In related s-tetrazine derivatives, these signals are characteristically found above 160 ppm. mdpi.com

Aromatic Carbons: The 4-bromophenyl group will display four distinct signals: one for the carbon attached to the tetrazine ring (ipso-carbon), one for the carbon attached to the bromine atom, and two for the protonated aromatic carbons.

Interactive Data Table: Expected ¹³C NMR Signals

Carbon Assignment Expected Chemical Shift (δ, ppm)
Tetrazine C3>160
Tetrazine C6>150
Aromatic C (ipso, attached to Tetrazine)125 - 135
Aromatic CH (ortho to Tetrazine)128 - 132
Aromatic CH (ortho to Bromine)132 - 135
Aromatic C (ipso, attached to Bromine)122 - 128

Advanced NMR Techniques (e.g., ¹⁵N, ¹⁹F NMR for specific derivatives)

For a comprehensive structural analysis, advanced NMR techniques can be employed. ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the four nitrogen atoms in the tetrazine ring, though it is less commonly performed due to lower sensitivity and natural abundance of the ¹⁵N isotope. For derivatives containing fluorine, ¹⁹F NMR would be a highly sensitive and informative technique.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is crucial for unambiguously confirming the elemental formula of a newly synthesized compound. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a single, unique elemental formula that matches the experimental mass. For this compound (C₈H₅BrN₄), HRMS would be used to confirm the presence and number of bromine, carbon, hydrogen, and nitrogen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Electron Impact Ionization (EI) and Electrospray Ionization (ESI)

Different ionization methods can be used to generate ions for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. mdpi.com This is particularly useful for confirming the molecular weight of the parent compound. HRMS is frequently coupled with ESI.

Electron Impact Ionization (EI): EI is a higher-energy ionization method that often leads to extensive fragmentation of the molecule. While this can make it difficult to observe the molecular ion peak, the resulting fragmentation pattern provides a unique "fingerprint" that can be used for structural elucidation and identification.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

For aromatic compounds, C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic carbon-carbon stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-Br stretching vibration is expected at lower wavenumbers. In a study of the related compound 3-bromo-1,2,4,5-tetrazine, IR (neat) signals were observed at 3318, 3186, 1668, 1615, 1320, 1127, 947, 740, and 600 cm⁻¹. uzh.ch Another related structure, (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride, shows fingerprint bands associated with the phenyl and tetrazine link in the 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹ ranges. researchgate.net

Based on these related structures, a theoretical assignment of the vibrational modes for this compound can be proposed. A full analysis would typically involve computational methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies and compare them with experimental data. rasayanjournal.co.in

Table 1: Expected Characteristic FTIR Absorption Ranges for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
C=N (Tetrazine Ring) Stretching ~1680 - 1615
Aromatic C=C Stretching 1600 - 1400
C-N (Tetrazine Ring) Stretching ~1400 - 1300
C-Br Stretching 700 - 500
Aromatic C-H Bending (Out-of-plane) 900 - 675

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electron distribution and energy levels of the molecular orbitals.

The UV-Vis absorption spectrum of 1,2,4,5-tetrazine derivatives is characterized by two main electronic transitions: a low-intensity absorption in the visible region corresponding to an n→π* transition and a more intense absorption in the UV region due to a π→π* transition. nih.gov The n→π* transition involves the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the tetrazine ring. This transition is responsible for the characteristic pink or red color of tetrazine compounds.

For 3,6-disubstituted-1,2,4,5-tetrazines, the n→π* transition is typically observed around 520-540 nm. nih.gov For instance, 3,6-dipyridin-2-yl-1,2,4,5-tetrazine exhibits an absorption maximum around 523 nm. researchgate.net The presence of the 4-bromophenyl substituent on the tetrazine ring is expected to influence the precise wavelength of maximum absorption (λmax). The conjugation of the phenyl ring with the tetrazine system can lead to a shift in the absorption bands.

Table 2: Typical UV-Vis Absorption Characteristics of 1,2,4,5-Tetrazine Derivatives

Transition Type Typical λmax Range (nm) Molar Absorptivity (ε)
n→π* 520 - 550 Low to Moderate
π→π* 250 - 300 High

Many 1,2,4,5-tetrazine derivatives are known to be fluorescent, a property that is highly sensitive to their substitution pattern and environment. mdpi.comsemanticscholar.org The fluorescence typically arises from the π→π* transition. However, the tetrazine moiety itself can act as a fluorescence quencher. semanticscholar.org This quenching effect is a key feature in the design of fluorogenic probes, where the fluorescence is "turned on" after the tetrazine reacts, for instance, in a bioorthogonal Diels-Alder reaction. semanticscholar.orgnih.gov

The fluorescence quantum yield of substituted s-tetrazines can vary significantly. For example, the photolysis yield of 3,6-diphenyl-s-tetrazine is substantially lower than that of the parent s-tetrazine. nih.gov The introduction of alkoxy substituents at the 3- and 6-positions can lead to bright orange fluorescence. mdpi.com While specific fluorescence data for this compound is not detailed in the available literature, it is expected to exhibit some level of luminescence, which would be influenced by the heavy bromine atom that could promote intersystem crossing and potentially reduce fluorescence quantum yield.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related structures allows for a predictive understanding of its solid-state conformation. For example, the crystal structure of 3-(4-bromophenyl)-4,6-dimethyl-l-pyrid-3-yl-methylaminoimidazo-[l,5-¿]pyridazine has been determined, revealing a monoclinic crystal system. researchgate.netresearchgate.net Another related compound, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, also crystallizes in a monoclinic system. cardiff.ac.uk

In these structures, the planarity of the aromatic rings and the dihedral angles between them are key conformational parameters. For this compound, it is expected that the phenyl ring and the tetrazine ring will be nearly coplanar to maximize π-conjugation, although some degree of twisting is possible due to steric interactions. Intermolecular interactions such as π-π stacking and halogen bonding involving the bromine atom are also likely to play a significant role in the crystal packing. The structure of 1,6-dihydro-1,2,4,5-tetrazines, which are reduced forms, shows a boat conformation for the central six-membered ring. researchgate.net

Table 3: Crystallographic Data for a Related Bromophenyl-Containing Heterocycle

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
C₂₄H₁₆Br₂FN₃S cardiff.ac.uk Monoclinic P2₁/n 14.9517 5.4857 27.9582 102.434 2239.4 4
C₂₀H₁₈BrN₅ researchgate.netresearchgate.net Monoclinic P12₁/c1 4.1729 9.643 22.149 91.01 891.1 2

Note: This table presents data for related compounds to provide context, not for this compound itself.

Intermolecular Interactions and Crystal Packing

Detailed research findings, including data tables on bond lengths, bond angles, and specific intermolecular contacts for this compound, are not available in the current scientific literature.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of tetrazine derivatives.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through geometric optimization, a process that finds the minimum energy conformation of the molecule. For 3-(4-Bromophenyl)-1,2,4,5-tetrazine (B6274945), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its structure.

The optimized geometry is expected to feature a planar 1,2,4,5-tetrazine (B1199680) ring, a characteristic of this aromatic heterocyclic system. The phenyl ring is also planar, with a dihedral angle between the tetrazine and phenyl rings that is typically small, indicating a high degree of conjugation. The bromine atom is situated at the para position of the phenyl ring. X-ray diffraction studies on similar 3-aryl-1,2,4,5-tetrazines confirm this general planarity. researchgate.net

Predicted bond lengths and angles are critical for understanding the molecule's stability and electronic nature. The C-Br bond, the bonds within the phenyl and tetrazine rings, and the C-C bond linking the two rings all have characteristic lengths that can be accurately predicted by DFT.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary slightly.

ParameterPredicted ValueDescription
C-C (Ring)~1.39 ÅAverage bond length within the phenyl ring.
C-N (Ring)~1.33 ÅAverage bond length within the tetrazine ring.
N-N (Ring)~1.32 ÅAverage bond length within the tetrazine ring.
C-C (Linker)~1.48 ÅBond length between the phenyl and tetrazine rings.
C-Br~1.91 ÅBond length of the carbon-bromine bond.
Dihedral Angle~5-15°Angle between the planes of the phenyl and tetrazine rings.

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the LUMO is indicative of a molecule's ability to accept electrons, while the HOMO energy relates to its ability to donate electrons.

For 1,2,4,5-tetrazines, the LUMO is typically low in energy, making them excellent electrophiles and highly reactive in inverse electron-demand Diels-Alder (iEDDA) reactions. nih.govnih.gov The presence of the electron-withdrawing 4-bromophenyl group is expected to further lower the LUMO energy, enhancing this reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties for this compound Note: Values are illustrative and based on DFT calculations for similar tetrazine derivatives.

PropertyPredicted Value (eV)Significance
HOMO Energy-7.0 to -7.5Relates to ionization potential and electron-donating ability.
LUMO Energy-3.0 to -3.5Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~4.0Indicates chemical reactivity and electronic transition energy.

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic and electrophilic attack. For this compound, the carbon atoms of the tetrazine ring are predicted to be the most electrophilic sites, susceptible to attack by a nucleophile (the dienophile in an iEDDA reaction).

Charge transfer analysis reveals how electron density is distributed across the molecule. The nitrogen-rich tetrazine ring is highly electron-deficient, while the bromophenyl group acts as a π-electron donor that is also influenced by the inductive electron-withdrawing effect of the bromine atom. This intramolecular charge distribution is crucial for its interaction with other molecules.

A significant area of computational investigation for tetrazines is their participation in cycloaddition reactions, particularly the iEDDA reaction, which is widely used in bioorthogonal chemistry. researchgate.net DFT calculations are invaluable for mapping the entire reaction pathway, including the identification of transition states (TS).

The reaction of this compound with a dienophile (e.g., a strained alkene like trans-cyclooctene) is computationally modeled to proceed through a concerted, asynchronous transition state. nih.gov This leads to an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release molecular nitrogen (N₂), forming a stable dihydropyridazine (B8628806) product. researchgate.net

Computational studies focus on calculating the activation energy (the energy barrier of the transition state), which determines the reaction rate. The electron-deficient nature of the tetrazine ring, enhanced by the 4-bromophenyl substituent, is expected to lower this activation barrier, leading to very fast reaction kinetics. nih.gov The distortion/interaction model, often used in these studies, helps to rationalize the reactivity by separating the energy required to distort the reactants into their transition-state geometries from the stabilizing interaction energy between them. rsc.org

Computational methods can predict various spectroscopic properties, which can then be used to validate theoretical models against experimental data if available.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. 1,2,4,5-Tetrazines are known for their characteristic pink or red color, which arises from a weak n→π* electronic transition in the visible region (~520-540 nm). The presence of the 4-bromophenyl substituent, which extends the conjugated π-system, is expected to cause a bathochromic (red) shift in this absorption band. More intense π→π* transitions are predicted to occur in the UV region.

NMR Spectroscopy: DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These predicted spectra are invaluable for structural confirmation. For this compound, distinct signals would be predicted for the tetrazine proton, the aromatic protons on the phenyl ring, and the various carbon atoms. Studies on related heterocyclic compounds have shown excellent correlation between DFT-predicted and experimentally measured NMR data. mdpi.com

Molecular Dynamics and Quantum Chemical Simulations

While DFT calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can be used to study their behavior in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Investigate the rotational freedom of the C-C bond connecting the phenyl and tetrazine rings and determine the preferred orientation in solution.

Study Solvation Effects: Model the interactions between the solute molecule and solvent molecules (e.g., water), providing insights into its solubility and the stability of its solvation shell.

Simulate Interactions with Biomolecules: In the context of bioorthogonal labeling, MD simulations can model how the tetrazine derivative approaches and binds to a target protein or other biomolecule prior to reaction.

Although specific MD studies on this compound are not prominent in the literature, the methodologies are well-established and have been applied to study the dynamics of other rigid organic molecules and their dynamic covalent polymer networks. nih.govacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focusing on Reactivity and Spectroscopic Features)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or a specific physical property, respectively.

For a series of substituted 3-aryl-1,2,4,5-tetrazines, including this compound, a QSAR/QSPR model could be developed to predict key features:

Reactivity: A QSAR model could correlate electronic descriptors (e.g., LUMO energy, Fukui functions, partial atomic charges) with the experimentally determined rate constants of their iEDDA reactions. Such models have been successfully developed for other classes of tetrazines and have shown that electronic features are key components for activity. nih.govresearchgate.net This allows for the rapid screening of new derivatives with potentially enhanced reactivity.

Spectroscopic Features: A QSPR model could be built to predict spectroscopic properties like the maximum absorption wavelength (λ_max). Structural and electronic parameters derived from DFT calculations would be used as independent variables to predict the λ_max, which is useful for designing fluorogenic probes where a specific absorption/emission profile is desired.

The development of a robust QSAR/QSPR model involves selecting a training set of molecules, calculating a wide range of molecular descriptors, building a statistical model (e.g., using multiple linear regression), and validating the model's predictive power using an external test set of compounds. nih.gov

Advanced Applications in Materials Science and Chemical Biology

Organic Electronics and Optoelectronics

Aryl derivatives of 1,2,4,5-tetrazine (B1199680) are noted for their potential in photo- and electroactive materials. researchgate.netrsc.org The electron-deficient nature of the tetrazine ring, combined with the electronic characteristics of its substituents, allows for the fine-tuning of material properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Luminescent Elements and Fluorogenic Probes

The 1,2,4,5-tetrazine moiety is an effective fluorescence quencher. nih.govnih.govillinois.edu This property is fundamental to the design of fluorogenic probes, which remain non-fluorescent until a specific chemical reaction alters the tetrazine structure, leading to a "turn-on" fluorescence signal. nih.govillinois.edumdpi.com This principle is widely used in bioimaging to reduce background signals and enable no-wash cell imaging. nih.govnih.gov

The design of these probes often involves linking a tetrazine derivative to a fluorophore. rsc.org The quenching mechanism can involve processes like through-bond energy transfer (TBET), where the tetrazine and fluorophore are directly conjugated, leading to highly efficient quenching and a large turn-on ratio upon reaction. mdpi.comrsc.org For 3-(4-Bromophenyl)-1,2,4,5-tetrazine (B6274945), the aryl substituent can be synthetically modified to attach various fluorophores, creating probes that can be activated by specific biological events or reactions. nih.govrsc.org The emission color and sensitivity of these probes can be tuned by the choice of fluorophore. nih.gov

Recent advancements have led to a palette of fluorogenic tetrazine dyes covering a broad spectral range, from green to far-red, by coupling different fluorophores to the tetrazine core. nih.gov These probes have been successfully used for super-resolution microscopy and imaging specific organelles within living cells. rsc.org

Table 1: Examples of Fluorogenic Tetrazine Probe Characteristics This table presents general data for the class of tetrazine probes to illustrate typical properties.

Fluorophore Class Emission Range (after reaction) Fluorescence Enhancement (Fold) Application Highlight
Coumarin-based 455 - 502 nm 2500 to 11000 High-contrast imaging
BODIPY Green ~1000 Imaging less abundant proteins
Phenoxazine Red-emitting - Live-cell intracellular labeling nih.gov

Photoelectric Conversion Elements and Organic Semiconductors

The electron-accepting properties of the 1,2,4,5-tetrazine ring make its derivatives suitable for use in organic electronic materials. researchgate.net Research has been conducted on various tetrazine derivatives for their application in electronic devices, photoelectric conversion elements, and image sensors. rsc.org The presence of low-energy n→π* electronic transitions is a key feature for their use in organic semiconductors. researchgate.net The introduction of the 4-bromophenyl group onto the tetrazine core influences the molecule's electronic properties, including its LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical factor for electron transport in n-type semiconductor materials.

Components for Advanced Functional Materials

The this compound molecule serves as a versatile building block for more complex functional materials. bldpharm.comchemscene.com The bromine atom provides a reactive site for cross-coupling reactions, such as Stille or Suzuki couplings, allowing for the synthesis of photosensitive oligomers and polymers. nih.gov This synthetic versatility enables the creation of materials with tailored photophysical properties. For instance, polymers incorporating 3,6-dithienyltetrazine units have been investigated for their photo- and electroactive characteristics. rsc.org Similarly, the 4-bromophenyl group can be used as a handle to construct larger conjugated systems or to anchor the tetrazine unit onto surfaces or into macromolecular structures.

Bio-orthogonal Chemistry and Bioconjugation

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. illinois.edu Tetrazine-based reactions are prominent in this field due to their exceptionally fast kinetics and biocompatibility. nih.gov

Tetrazine Ligation for Chemical Tagging and Bioconjugation

The most significant bio-orthogonal application of tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction, often called tetrazine ligation. nih.govnih.govresearchgate.net This reaction occurs between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). illinois.edunih.gov The reaction is extremely fast and irreversible, proceeding via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas. nih.govresearchgate.net

The reactivity of the tetrazine is heavily influenced by its substituents. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the IEDDA reaction. nih.gov Steric effects are also crucial; smaller substituents generally lead to higher reactivity. nih.gov Monosubstituted tetrazines, such as 3-phenyl-1,2,4,5-tetrazine, are often significantly more reactive than their disubstituted counterparts. nih.gov The 4-bromophenyl group in this compound provides a balance of electronic and steric properties that make it a useful reagent for bioorthogonal applications. nih.govnih.gov

This ligation chemistry has been widely used for labeling biomolecules, pretargeted cancer cell imaging, and tracking cellular components in real-time. nih.govnih.govharvard.edu

Table 2: Reactivity of Tetrazines in IEDDA Reactions This table provides illustrative data on how substituents affect reaction rates.

Tetrazine Derivative Dienophile Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Observation
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene ~2000 Very rapid ligation researchgate.net
Electron-withdrawing group substituted Tz trans-cyclooctene Up to 10⁷ Extremely fast kinetics for in vivo use nih.gov

Development of Click-to-Release (CtR) Methodologies

Building on the principles of tetrazine ligation, "click-to-release" (CtR) systems have been developed. In this strategy, the IEDDA reaction triggers the cleavage of a chemical bond, releasing a payload molecule such as a drug or a fluorophore. nih.gov This approach relies on designing a dienophile (like a TCO derivative) that incorporates a self-immolative linker. nih.gov Upon cycloaddition with a tetrazine, the resulting dihydropyridazine (B8628806) intermediate undergoes a spontaneous elimination reaction, liberating the attached molecule. nih.gov

While many initial studies have utilized compounds like 3-bromo-1,2,4,5-tetrazine (B6174517) for protein labeling prior to the release step nih.govirbbarcelona.org, the underlying principle is broadly applicable. The this compound can function as the trigger for such systems. The payload would be attached to a suitably designed dienophile, and upon intravenous or local administration, the tetrazine would react specifically at the target site to release the active molecule, offering a powerful strategy for targeted drug delivery and controlled activation of therapeutic agents.

Genetic Code Expansion for Site-Specific Protein Functionalization

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for creating proteins with novel functions and for precise bioconjugation. nih.gov Genetic code expansion techniques allow for the introduction of UAAs with bioorthogonal reactive groups, such as tetrazines, at specific sites within a protein's sequence. nih.govnih.govspringernature.com This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to recognize a nonsense codon, most commonly the amber stop codon (UAG). profacgen.comnih.gov

The tetrazine moiety is an ideal chemical handle for this purpose due to its rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles like trans-cyclooctene (TCO). nih.govspringernature.com This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native cellular processes. nih.gov

In this context, derivatives of this compound serve as precursors for creating the necessary tetrazine-containing UAAs. For instance, a structurally similar amino acid, (S)-3-(4-(1,2,4,5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, has been synthesized and has shown excellent stability in biological media. plos.org The synthesis of such compounds allows them to be incorporated into peptides and proteins. plos.org The general strategy involves:

Synthesis of a Tetrazine-UAA: A phenylalanine derivative is modified to include the tetrazine ring, creating a UAA. plos.org

Genetic Encoding: An engineered aaRS/tRNA pair is introduced into an expression system (like E. coli) along with the target protein's gene, which has been mutated to include a UAG codon at the desired labeling site. profacgen.comnih.gov

Protein Expression: The cells are cultured in the presence of the tetrazine-UAA. The engineered machinery incorporates the UAA at the UAG codon, producing a full-length protein now bearing a tetrazine group. nih.govnih.gov

Bioorthogonal Ligation: The purified protein can then be reacted with a molecule of interest (e.g., a fluorophore, drug, or imaging agent) that has been tagged with a strained alkene like TCO. springernature.com

This methodology enables the creation of homogeneously labeled proteins with precise control over the location and stoichiometry of the modification, which is crucial for developing advanced protein therapeutics, antibody-drug conjugates, and tools for molecular imaging. nih.govresearchgate.net The use of stable tetrazine-containing amino acids is critical to ensure the quantitative reactivity of the expressed protein. nih.gov

High-Energy Materials Research (Structural and Stability Aspects)

The 1,2,4,5-tetrazine ring is a key structural motif in the field of high-energy density materials (HEDMs) due to its exceptionally high nitrogen content (68.3%) and large positive heat of formation. nih.gov These characteristics contribute to a favorable balance of high performance and thermal stability. nih.govmdpi.com The planar, aromatic structure of the tetrazine ring provides inherent stability, while the release of large amounts of dinitrogen gas (N₂) upon decomposition is a primary source of its energetic output. mdpi.comrsc.org

Research into tetrazine-based HEDMs focuses on modifying the core structure with various substituents to fine-tune properties like density, detonation velocity, thermal stability, and sensitivity to stimuli. nih.govnih.gov The structural and stability aspects of compounds like this compound are evaluated based on the properties of the parent ring and the influence of the substituent.

Key Structural and Stability Features of Tetrazine-Based Materials:

PropertySignificance in HEDMsInfluence of Substituents
High Nitrogen Content Increases heat of formation and energy density; produces environmentally benign N₂ gas upon detonation.The core 1,2,4,5-tetrazine ring provides the majority of the nitrogen content. nih.govmdpi.com
Positive Heat of Formation A higher heat of formation indicates greater stored chemical energy, leading to better energetic performance.The tetrazine ring itself has a high positive enthalpy of formation.
Thermal Stability Crucial for safe handling and storage. Measured by decomposition temperature (Tdec) via techniques like DSC.Substituents play a critical role. Electron-withdrawing groups can enhance stability. Halogen substitutions (-Cl, -Br) have been shown to be favorable for increasing the thermal stability of tetrazine derivatives. acs.org
High Density Higher density generally correlates with improved detonation velocity and pressure.Aromatic substituents like the phenyl group can increase molecular density.
Planar Structure The planarity of the tetrazine ring contributes to molecular stability and efficient crystal packing, which can increase density. mdpi.comThe bromophenyl group maintains the overall planarity of the molecule.

Building Blocks for Complex Heterocyclic Architectures

The this compound molecule is a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.net Its utility stems from two key reactive sites: the electron-deficient tetrazine ring and the carbon-bromine bond on the phenyl ring.

The primary reaction pathway for the tetrazine ring is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. uzh.ch In this reaction, the tetrazine acts as a diene, reacting rapidly with electron-rich or strained dienophiles (such as alkenes and alkynes) to form a bicyclic intermediate that typically expels N₂ gas to yield a dihydropyridazine or pyridazine (B1198779) product. chinesechemsoc.org This reaction is a cornerstone of bioorthogonal chemistry but is also a powerful tool in synthetic organic chemistry for constructing new heterocyclic frameworks.

Furthermore, the bromine atom on the phenyl ring provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution. nih.gov This allows for the introduction of diverse functional groups or the linkage of the tetrazine-containing scaffold to other molecular structures.

The dual reactivity of this compound makes it a valuable intermediate, enabling synthetic strategies such as:

Sequential Functionalization: First, perform an iEDDA reaction using the tetrazine ring, followed by a cross-coupling reaction at the bromine site to further elaborate the resulting pyridazine structure.

Convergent Synthesis: Prepare a more complex aryl substituent via a cross-coupling reaction on the bromophenyl group, and then use the modified tetrazine in a subsequent iEDDA reaction.

Halogenated tetrazines like 3-bromo-1,2,4,5-tetrazine are considered valuable advanced building blocks precisely because they offer this flexibility for late-stage diversification in the synthesis of complex molecules and materials. uzh.chresearchgate.net

Applications in Advanced Material Modification (e.g., Polymers, Nanoparticles)

The modification of material surfaces is essential for creating advanced materials for applications in biosensing, cell culture, and nanomedicine. acs.orgnih.gov this compound and related compounds are pivotal in this area due to their ability to participate in highly efficient and specific "click" reactions. The tetrazine-TCO ligation is particularly well-suited for modifying the surfaces of polymers and nanoparticles. chinesechemsoc.orgnih.gov

The general approach involves a two-step process:

Material Functionalization: The base material, such as a polymer chain, hydrogel, or nanoparticle, is first functionalized with a strained alkene, typically a trans-cyclooctene (TCO) derivative. acs.org

Tetrazine Ligation: The TCO-modified material is then treated with the tetrazine compound. The iEDDA reaction proceeds rapidly and cleanly, often in aqueous conditions, to covalently link the tetrazine molecule to the material's surface. chinesechemsoc.orgnih.gov The only byproduct is nitrogen gas. chinesechemsoc.org

Examples of Material Modification:

MaterialFunctionalization MethodApplication
Hydrogel Microfibers Hydrogels are prepared with TCO groups; tetrazine-modified proteins are then attached via iEDDA reaction. acs.orgCreating biocompatible materials with immobilized, active proteins for cell culture or biosensing. acs.org
Gold Nanoparticles (AuNPs) AuNPs are stabilized with a ligand bearing an alkene functionality. A tetrazine derivative is then "clicked" onto the surface. sci-hub.stDevelopment of targeted drug delivery systems, imaging probes, and diagnostic tools. sci-hub.st
Reduced Graphene Oxide Graphene surfaces are functionalized with tetrazine derivatives, which then act as ligands to coordinate and anchor silver nanoparticles. researchgate.netCreation of hybrid materials with enhanced electrocatalytic properties for sensors or fuel cells. researchgate.net
General Surfaces (Glass, Plastic) Surfaces are coated with a tetrazine-containing polymer (e.g., from a catecholamine derivative). TCO-tagged molecules of interest are then grafted onto the surface. nih.govA versatile method for immobilizing biomolecules on a wide variety of common laboratory substrates. nih.gov

This strategy allows for the precise and covalent attachment of molecules to material surfaces, imparting new functionalities. The this compound molecule is particularly useful as the bromophenyl group can serve as an additional site for modification, allowing for the creation of multifunctional surfaces.

Future Directions and Emerging Research Avenues

Design of Next-Generation 3-(4-Bromophenyl)-1,2,4,5-tetrazine (B6274945) Derivatives with Tunable Properties

The core of future research lies in the rational design of novel derivatives of this compound with precisely controlled characteristics. The reactivity of the 1,2,4,5-tetrazine (B1199680) ring is highly sensitive to the electronic nature of its substituents. researchgate.netnih.gov The existing 4-bromophenyl group at the C3 position provides a foundational level of reactivity. Scientists are now focusing on modifying the C6 position to tune the molecule's properties for specific applications.

Introducing electron-withdrawing groups is known to increase the tetrazine's reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions, but this can also make them more susceptible to degradation. researchgate.net Conversely, electron-donating groups can enhance stability at the cost of slower reaction kinetics. The goal is to strike a balance between reactivity and stability. For instance, asymmetric tetrazines, with different substituents at the C3 and C6 positions, offer a greater degree of tunability compared to symmetrical ones. nih.gov

Future research will likely explore a wide array of functional groups at the C6 position, including but not limited to:

Alkyl and Aryl Groups: To modulate steric and electronic properties.

Heterocycles: Pyridinyl groups, for example, have been shown to significantly increase reaction rates. nih.gov

Fluorinated Moieties: The introduction of groups like a 4-(trifluoromethyl)phenyl can further enhance the electron-withdrawing nature, thereby tuning the reaction rate. nih.gov

Sulfone and Sulfoxide Groups: Computational studies have identified these groups as particularly promising for achieving a superior balance of high reactivity with strained alkenes and stability against nucleophiles. rsc.org

This ability to fine-tune the molecule's electronic properties is crucial for developing fluorogenic probes, where the fluorescence is quenched by the tetrazine and restored upon reaction. mdpi.com The design strategy directly impacts the efficiency of this quenching and subsequent fluorescence enhancement. mdpi.com

Table 1: Influence of Substituents on Tetrazine Properties

Substituent Type at C6 Effect on Reactivity (iEDDA) Effect on Stability Rationale
Electron-Withdrawing (e.g., Pyridinyl, -CF₃) Increase Decrease Lowers the LUMO energy of the tetrazine, accelerating the reaction. mdpi.com
Electron-Donating (e.g., Alkyl) Decrease Increase Raises the LUMO energy, slowing the reaction but reducing susceptibility to nucleophilic attack.
Bulky/Sterically Hindering Decrease May Increase Steric hindrance can slow the approach of the dienophile. mdpi.com
Sulfone/Sulfoxide Increase Enhanced Favorable secondary orbital interactions improve the reactivity/stability profile. rsc.org

Integration of this compound into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are a cornerstone of efficient and green chemistry. sciforum.net A significant future direction is the integration of this compound and its derivatives into such complex reaction schemes.

While much of the existing MCR research involving nitrogen-rich heterocycles has focused on tetrazoles, the principles are extendable to tetrazines. sciforum.netnih.gov Reactions like the Ugi-azide and Passerini MCRs are powerful tools for generating molecular diversity. nih.govrsc.org Researchers are exploring pathways where the tetrazine moiety acts as a key building block. For example, a one-pot, five-component reaction has been successfully used to synthesize complex tetrazole-benzofuran hybrids, demonstrating the feasibility of intricate MCRs involving azoles. rsc.org

Future work could involve using the this compound as a component in Ugi-type reactions, potentially reacting with isocyanides, an acid, and an amine to rapidly generate libraries of highly functionalized and complex molecules. The bromine atom on the phenyl ring also serves as a valuable synthetic handle for subsequent modifications, further increasing the potential for molecular diversity.

Exploration of Novel Catalytic and Reaction Environments for Tetrazine Chemistry

The development of new catalytic systems and the exploration of unconventional reaction environments are critical for expanding the synthetic utility of tetrazines. While many tetrazine reactions, such as iEDDA, are catalyst-free, metal catalysis is proving essential for synthesizing challenging unsymmetrical derivatives. mdpi.com

Catalytic Systems:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Sonogashira and Negishi couplings have been used to create C-C bonds with tetrazine intermediates. mdpi.com Specifically, a Sonogashira-type coupling of 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920) with terminal alkynes has been reported, providing an efficient route to asymmetrically substituted tetrazines. rsc.org This methodology is directly applicable to this compound, using the bromo-substituted core as a scaffold. The Liebeskind–Srogl cross-coupling offers another route, reacting thioether tetrazines with boronic acids. mdpi.com

Lewis Acid Catalysis: For the synthesis of some tetrazines from aliphatic nitriles, metal salts like Ni(OTf)₂ or Zn(OTf)₂ act as Lewis acids to activate the nitrile, facilitating the reaction. ub.edu

Reaction Environments:

Solvent-Controlled Selectivity: Recent computational studies have revealed that the reaction environment can dramatically alter reaction pathways. nih.gov For example, the reaction of a 1,2,4,5-tetrazine with an enamine in methanol (B129727) (MeOH) yields the expected Diels-Alder product. However, switching the solvent to hexafluoroisopropanol (HFIP) completely changes the selectivity, leading to a 1,2,4-triazine (B1199460) product through a different mechanism involving a 3,3-sigmatropic rearrangement. nih.gov The ability of HFIP to stabilize key intermediates is crucial for this switch. nih.gov Exploring such solvent effects for reactions involving this compound could unlock novel transformations and products.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

As tetrazine derivatives are increasingly used in dynamic systems, particularly in biology, the need for advanced techniques to monitor their reactions in real-time has grown.

Spectroscopic Monitoring:

Stopped-Flow Spectrophotometry: This technique is highly effective for measuring the rapid kinetics of tetrazine reactions. By mixing the tetrazine with its reaction partner (e.g., a strained alkene) and monitoring the rapid decrease of the tetrazine's characteristic absorbance (often around 515-530 nm), precise second-order rate constants can be determined. nih.gov This allows for the direct comparison of the reactivity of different this compound derivatives.

Fluorogenic Probes: A powerful strategy for real-time monitoring involves designing tetrazine derivatives that are initially non-fluorescent (quenched) but become highly fluorescent upon reacting. mdpi.com The tetrazine acts as a quencher through mechanisms like Förster Resonance Energy Transfer (FRET). mdpi.com After the iEDDA reaction, the tetrazine is consumed, its quenching ability is eliminated, and fluorescence is restored. mdpi.com This "turn-on" signal provides a direct, real-time readout of the reaction progress, which is invaluable for wash-free molecular imaging. mdpi.com

Advanced Imaging:

Pretargeted Nuclear Imaging: In this cutting-edge application, a tetrazine-modified targeting molecule (like an antibody) is first administered. After it localizes to its target (e.g., a tumor), a second, small-molecule probe carrying a radionuclide and a dienophile is administered. The rapid and specific bioorthogonal reaction between the tetrazine and the dienophile concentrates the radionuclide at the target site. mdpi.com This allows for high-contrast imaging with techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com Derivatives of this compound are prime candidates for this strategy, enabling the visualization of biological processes in living organisms. mdpi.comnih.gov

Computational Design and High-Throughput Screening for New Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new tetrazine-based technologies. By modeling molecules and their reactions, researchers can predict properties and screen vast virtual libraries of compounds without the need for laborious synthesis.

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations are used to explore reaction mechanisms and predict activation barriers. nih.gov This approach was used to unravel the solvent-dependent reaction pathways of tetrazines with enamines. nih.gov Furthermore, computational screening can identify derivatives with an optimal balance between reactivity and stability. rsc.org For example, a computational study screened a set of tetrazines and pinpointed sulfone- and sulfoxide-substituted derivatives as having advantageous properties due to favorable secondary orbital interactions. rsc.org

Designing Novel Materials: Quantum-chemical methods are employed to design new functional materials. This has been applied to the design of novel high-energy materials based on fused tetrazine ring systems, where properties like heats of formation, detonation velocities, and thermal stability were predicted computationally. researchgate.net Similar methods could be used to screen this compound derivatives for applications in organic electronics or as energetic materials.

High-Throughput Screening: The combination of computational design and automated synthesis allows for high-throughput screening of tetrazine derivatives for specific biological or material science applications. By predicting promising candidates computationally, experimental efforts can be focused on the most viable molecules, significantly speeding up the discovery process.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-1,2,4,5-tetrazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidation of dihydrotetrazines or direct bromination of 1,2,4,5-tetrazine precursors. For example, an oxidant- and metal-free method using silyl enol ethers or substituted benzoates under BF₃ mediation achieves yields of 36–72% ( ). Key factors include solvent polarity (e.g., diethyl ether/pentane mixtures), reaction time (monitored by TLC), and purification via silica gel chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as doublets (δ 8.5–7.2 ppm), while methylthio groups resonate at δ 2.7–2.8 ppm ( ).
  • HRMS : Validates molecular weight (e.g., [M+H]+ for derivatives like C₁₄H₈BrN₄).
  • IR : Absorptions near 1600 cm⁻¹ confirm tetrazine ring vibrations ( ).
  • Melting Point : Ranges 131–166°C for crystalline derivatives ( ).

Advanced Research Questions

Q. How does electronic modulation of substituents on the tetrazine ring affect its reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromophenyl) enhance tetrazine electrophilicity, accelerating IEDDA with strained dienophiles (e.g., trans-cyclooctenes). N-acylation of 3-aminotetrazines increases reactivity by 10–100× via quantum chemically predicted charge redistribution ( ). Kinetic studies using stopped-flow spectroscopy or HPLC-MS can quantify rate constants ( ).

Q. What computational methods validate the conformational stability and reaction pathways of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, IEDDA reactions favor attachment of electron-rich dienophiles to the tetrazine C4 position ( ). Conformational analysis via X-ray crystallography (e.g., C–Br···π interactions) and Hirshfeld surface analysis identifies stabilization forces ( ).

Q. How can kinetic studies elucidate the "turn-on" effect in bioorthogonal reactions involving acylated derivatives of this compound?

  • Methodological Answer : Acylation of 3-aminotetrazines increases reactivity by destabilizing the tetrazine ring. Rate constants (k₂) are measured using pseudo-first-order kinetics with excess dienophiles (e.g., bicyclononynes). Fluorescence quenching assays or LC-MS/MS track reaction progress in physiological buffers ( ).

Q. What methodologies enable site-selective protein labeling using this compound, and how does this enhance therapeutic antibody functionalization?

  • Methodological Answer : Chemoselective lysine labeling is achieved via SNAr reactions under mild conditions (pH 7.4, 25°C). For example, trastuzumab modified with 3-bromotetrazine retains antigen-binding capacity while enabling click-to-release payload delivery ( ). Genetic incorporation of tetrazine-bearing unnatural amino acids (e.g., p-azidophenylalanine) ensures site specificity ( ).

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives, such as fungistatic versus antitumor effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects (e.g., aryl vs. alkyl groups). For instance, 3-amino-6-aryl derivatives show antimalarial activity (IC₅₀ ~10 µM), while methylthio groups reduce antifungal potency ( ). Dose-response assays in cell lines (e.g., MCF-7 for antitumor) and checkerboard synergy tests clarify conflicting data ( ).

Q. What experimental approaches are recommended for assessing the thermal stability and decomposition mechanisms of this compound derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition onset temperatures (e.g., ~150°C for DiAT derivatives). ARC (Accelerating Rate Calorimetry) quantifies self-heating rates, while TG-FTIR detects gaseous byproducts (e.g., N₂, HCN) ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.